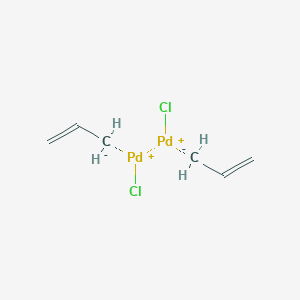

Allylpalladium(II) chloride dimer

Beschreibung

Eigenschaften

IUPAC Name |

palladium(2+);prop-1-ene;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H5.2ClH.2Pd/c2*1-3-2;;;;/h2*3H,1-2H2;2*1H;;/q2*-1;;;2*+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENAXHPKEVTBLF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C=C.[CH2-]C=C.[Cl-].[Cl-].[Pd+2].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2Pd2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12012-95-2 | |

| Record name | Di-μ-chlorobis(η3-2-propenyl)dipalladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12012-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Allylpalladium(II) Chloride Dimer: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylpalladium(II) chloride dimer, with the chemical formula [(η³-C₃H₅)PdCl]₂, is a cornerstone reagent and catalyst in modern organic and organometallic chemistry. This pale yellow, air-stable crystalline solid serves as a versatile precursor for a wide array of palladium catalysts and is instrumental in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Its unique dimeric structure, featuring bridging chloride ligands, allows for facile reaction with various nucleophiles and ligands, unlocking a rich and diverse reactivity profile. This guide provides an in-depth overview of the synthesis, properties, and key experimental protocols related to this compound, intended to be a valuable resource for professionals in research and development.

Properties of this compound

This compound is a commercially available compound, but its synthesis in the laboratory is a common and straightforward procedure. A thorough understanding of its physical and chemical properties is crucial for its effective handling, storage, and application.

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₆H₁₀Cl₂Pd₂ |

| Molar Mass | 365.85 g/mol [1] |

| Appearance | Pale yellow crystalline solid[1] |

| Melting Point | 155-156 °C (decomposes)[1] |

| Solubility | Insoluble in water. Soluble in chloroform (B151607), benzene, acetone, and methanol (B129727).[1] |

| Stability | Air-stable solid.[1] Sensitive to light and moisture.[2] |

Chemical Properties

The chemical reactivity of this compound is dominated by the cleavage of the chloride bridges and the subsequent reactions at the palladium center.

-

Dimer-Monomer Equilibrium: In solution, the dimer exists in equilibrium with its monomeric form, (η³-C₃H₅)PdCl. This equilibrium is fundamental to its reactivity, as the monomer is often the catalytically active species. The dissociation energy for the dimer has been determined to be 28 kJ/mol.[1]

-

Reaction with Lewis Bases: The dimer readily reacts with a variety of Lewis bases (L) to form monomeric adducts of the type (η³-C₃H₅)PdCl(L).[1] This reaction is a common method for generating catalytically active species with tailored steric and electronic properties.

-

Reaction with Cyclopentadienyl (B1206354) Anion: It reacts with sources of the cyclopentadienyl anion (e.g., NaC₅H₅) to yield the 18-electron complex, (η⁵-C₅H₅)Pd(η³-C₃H₅).[1]

-

Catalytic Activity: this compound is a widely used precatalyst for a vast range of organic transformations, including:

-

Tsuji-Trost reaction (allylic alkylation)

-

Heck reaction

-

Suzuki-Miyaura coupling

-

Buchwald-Hartwig amination

-

Carbonylation reactions

-

Synthesis of this compound

Several methods have been established for the synthesis of this compound. Below are two common and reliable experimental protocols.

Synthesis from Palladium(II) Chloride and Allyl Chloride

This is one of the most frequently used methods, involving the reaction of an aqueous methanolic solution of sodium tetrachloropalladate with allyl chloride in the presence of carbon monoxide.

Experimental Protocol:

-

Preparation of Sodium Tetrachloropalladate Solution: In a suitable reaction vessel, dissolve palladium(II) chloride (PdCl₂) and sodium chloride (NaCl) in a mixture of methanol and water.[3] Purge the solution with an inert gas, such as argon or nitrogen.

-

Reaction with Allyl Chloride: Add allyl chloride to the solution.

-

Carbon Monoxide Purge: Bubble carbon monoxide gas through the reaction mixture. A color change from a reddish-brown solution to a yellow precipitate should be observed.[3]

-

Isolation of the Product: After the reaction is complete, pour the mixture into water. Extract the product with chloroform.

-

Purification: Wash the combined organic extracts with water and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallization: The product can be further purified by recrystallization from a mixture of chloroform and hexane (B92381) to afford a yellow, crystalline, air-stable solid.[3]

Synthesis from Palladium(II) Chloride and Propene

An alternative route involves the direct reaction of palladium(II) trifluoroacetate (B77799) with propene, followed by a chloride ion exchange.

Experimental Protocol:

-

Reaction of Pd(TFA)₂ with Propene: In a suitable solvent, react palladium(II) trifluoroacetate with propene gas. This will form the intermediate complex, [(η³-C₃H₅)Pd(CF₃COO)]₂.[1]

-

Chloride Ion Exchange: Treat the intermediate complex with a source of chloride ions (e.g., a soluble chloride salt) to replace the trifluoroacetate ligands with chloride, yielding the final product, [(η³-C₃H₅)PdCl]₂.[1]

-

Isolation and Purification: The product can be isolated and purified using similar extraction and recrystallization techniques as described in the previous method.

Spectroscopic and Crystallographic Data

Accurate characterization of this compound is essential for confirming its identity and purity.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are characteristic and provide valuable structural information.

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Assignment |

| ¹H | CDCl₃ | ~5.4 | m | Central CH |

| ~4.1 | d | syn-CH₂ | ||

| ~3.0 | d | anti-CH₂ | ||

| ¹³C | CDCl₃ | ~112 | Central CH | |

| ~63 | Terminal CH₂ |

Note: The exact chemical shifts and coupling constants can be solvent-dependent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of the allyl and palladium-chloride bonds.

| Wavenumber (cm⁻¹) | Assignment |

| ~3080-3000 | C-H stretching (allyl) |

| ~1460, ~1380 | C-H bending (allyl) |

| ~1020 | C-C stretching (allyl) |

| Below 400 | Pd-Cl stretching |

X-ray Crystallography

Single-crystal X-ray diffraction studies have confirmed the dimeric structure of allylpalladium(II) chloride.

| Parameter | Value |

| Crystal System | Monoclinic[1] |

| Space Group | P2₁/c |

| a | 12.34 Å |

| b | 7.45 Å |

| c | 12.67 Å |

| β | 109.5° |

| Z | 4 |

Visualizing Key Concepts

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Dimer-Monomer Equilibrium

The dimeric structure and its equilibrium with the monomeric form are central to the reactivity of this compound.

References

An In-depth Technical Guide to the Structure of Allylpalladium(II) Chloride Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of allylpalladium(II) chloride dimer, a pivotal organometallic complex with significant applications in organic synthesis and catalysis. This document details its bonding, three-dimensional arrangement, and key structural parameters, supported by experimental data and methodologies.

Core Structure and Bonding

This compound, with the chemical formula [(η³-C₃H₅)PdCl]₂, is a yellow, air-stable crystalline solid.[1][2] The molecule possesses a dimeric structure where two palladium atoms are bridged by two chloride ions.[3] This organopalladium compound is centrosymmetric, meaning it has a center of inversion symmetry.[3]

Each palladium atom is in a formal oxidation state of +2 and adopts a square-planar coordination geometry. The coordination sphere of each palladium atom is completed by two bridging chlorine atoms and a π-allyl group. The allyl ligand (C₃H₅) is bonded to the palladium center in an η³-fashion, indicating that all three carbon atoms of the allyl group are involved in the bonding to the metal.[3] This delocalized π-system of the allyl group lies in a plane that is tilted with respect to the plane formed by the palladium and chlorine atoms.[3]

The stability and reactivity of this compound are largely dictated by this unique structural arrangement, making it a versatile and widely used precatalyst in a variety of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[4]

Quantitative Structural Data

The precise molecular geometry of this compound has been determined by single-crystal X-ray diffraction. The following table summarizes the key bond lengths and angles obtained from this analysis.

| Parameter | Value |

| Bond Lengths (Å) | |

| Pd-Cl (bridging) | 2.412 ± 0.006 |

| Pd-C (terminal allyl) | 2.11 ± 0.02 |

| Pd-C (central allyl) | 2.14 ± 0.02 |

| C-C (allyl) | 1.41 ± 0.03 |

| Bond Angles (°) | |

| Cl-Pd-Cl' | 86.9 ± 0.2 |

| Pd-Cl-Pd' | 93.1 ± 0.2 |

| C-C-C (allyl) | 119.8 ± 2.0 |

| Angle between Allyl and | 111.5 |

| Pd₂Cl₂ planes |

Molecular Structure Visualization

The dimeric structure of allylpalladium(II) chloride with bridging chloride ligands and η³-coordinated allyl groups is depicted below.

Caption: Dimeric structure of allylpalladium(II) chloride.

Experimental Protocols

Synthesis of this compound

A common and reliable method for the synthesis of this compound is through the reaction of palladium(II) chloride with allyl chloride in the presence of a reducing agent and a chloride source.[5]

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Sodium chloride (NaCl)

-

Allyl chloride

-

Methanol (B129727) (MeOH)

-

Water (H₂O)

-

Carbon monoxide (CO) gas

-

Chloroform (CHCl₃)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Hexane

Procedure:

-

A mixture of palladium(II) chloride and sodium chloride is prepared in a flask containing a solution of methanol and water. This forms the tetrachloropalladate(II) anion ([PdCl₄]²⁻) in situ.

-

Allyl chloride is added to the solution.

-

Carbon monoxide gas is bubbled through the reaction mixture. The CO acts as a reducing agent, facilitating the formation of the palladium-allyl bond.

-

The reaction is stirred, typically for several hours, during which a yellow precipitate of this compound forms.

-

The reaction mixture is then poured into water, and the product is extracted with chloroform.

-

The combined organic extracts are washed with water and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude solid is purified by recrystallization, typically from a chloroform/hexane solvent system, to afford pure, yellow crystals of this compound.

Structure Determination by Single-Crystal X-ray Diffraction

The definitive structural elucidation of this compound was achieved through single-crystal X-ray diffraction. A representative experimental workflow for such a determination is outlined below.[1]

1. Crystal Growth:

-

High-quality single crystals of the compound are grown, often by slow evaporation of a saturated solution or by vapor diffusion. For this compound, recrystallization from a chloroform/hexane mixture can yield suitable crystals.

2. Crystal Mounting and Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (e.g., at -140 °C) to minimize thermal vibrations of the atoms, which leads to a more precise structure determination.[3]

-

The crystal is irradiated with a monochromatic beam of X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector as the crystal is rotated.

3. Data Processing and Structure Solution:

-

The intensities of the diffraction spots are measured and corrected for various experimental factors.

-

The unit cell dimensions and space group of the crystal are determined from the geometry of the diffraction pattern. For this compound, the crystal system is monoclinic with the space group P2₁/n.[3]

-

The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson methods).

-

An initial electron density map is calculated, from which the positions of the heavy atoms (Pd and Cl) can be identified.

4. Structure Refinement:

-

The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the structural model.

-

Hydrogen atoms are often located from a difference Fourier map after the positions of the heavier atoms have been refined.

-

The final refined structure provides the precise bond lengths, bond angles, and overall molecular geometry presented in this guide.

This in-depth guide provides the foundational knowledge of the structure of this compound, essential for its effective application in research and development within the chemical and pharmaceutical industries.

References

allylpalladium(ii) chloride dimer CAS number 12012-95-2

An In-depth Technical Guide to Allylpalladium(II) Chloride Dimer (CAS: 12012-95-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a pivotal catalyst in modern organic synthesis. This document details its chemical and physical properties, synthesis, and extensive applications, with a focus on its role in catalysis and drug development.

Core Properties

This compound, with the chemical formula C₆H₁₀Cl₂Pd₂, is a yellow, air-stable crystalline solid.[1][2] It serves as a crucial precursor for numerous palladium catalysts and is widely utilized in a variety of organic transformations.[1][3]

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 12012-95-2 | [4] |

| Molecular Formula | C₆H₁₀Cl₂Pd₂ | [4] |

| Molecular Weight | 365.89 g/mol | [4] |

| Appearance | Yellow to yellow-green crystalline solid | [4][5] |

| Melting Point | 120 °C (decomposes) | [2][4] |

| Solubility | Soluble in chloroform (B151607), benzene, acetone, methanol (B129727), dichloromethane, and dichloroethane. Insoluble in water. | [6] |

| Stability | Air and moisture sensitive. Long-term storage recommended at 2-8 °C under an inert atmosphere. | [2][3] |

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Assignment | Reference(s) |

| ¹H | C₆D₆ | 1.38 (s, 3H) | CH₃ (of methallyl derivative) | [7] |

| 2.32 (d, 2H) | syn-terminal allyl H | [7] | ||

| 3.41 (d, 2H) | anti-terminal allyl H | [7] | ||

| ¹³C | dmso-d₆ | 59.6 | Allylic terminal carbons | [3] |

| 111.5 (approx.) | Central allyl carbon | [1] |

Crystal Structure:

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/n | [1] |

| Unit Cell Dimensions | Data not explicitly found in search results. | |

| Key Structural Features | Dimeric, centrosymmetric structure. Each palladium atom is coordinated to an η³-allyl group and two bridging chloride ligands. | [1] |

Synthesis of this compound

Several methods are employed for the synthesis of this compound. The most common procedures involve the reaction of a palladium(II) salt with an allyl source.

Synthesis from Palladium(II) Chloride and Allyl Chloride

A widely used laboratory-scale synthesis involves the reaction of palladium(II) chloride and allyl chloride in the presence of a reducing agent and a phase-transfer catalyst.

Experimental Protocol:

-

A 500 mL round-bottomed flask equipped with a magnetic stir bar is charged with palladium(II) chloride (4.44 g, 25 mmol), sodium chloride (2.96 g, 50 mmol), deionized water (20 mL), and methanol (60 mL).[7]

-

The mixture is stirred for approximately 10 minutes to form an aqueous solution of Na₂PdCl₄.[7]

-

Allyl chloride (or methallyl chloride, 7.10 g, 78 mmol) is added to the solution.[7]

-

Carbon monoxide (CO) gas is bubbled through the solution for 1 hour, during which the color changes from reddish-brown to yellow, and a yellow solid precipitates.[7]

-

The resulting suspension is poured into 300 mL of water and extracted with chloroform (3 x 100 mL).[7]

-

The combined organic extracts are washed with water (3 x 50 mL) and dried over magnesium sulfate.[7]

-

The solvent is removed under reduced pressure to yield the crude product as a yellow solid.[7]

-

Recrystallization from a chloroform/hexane layered system affords the purified this compound.[7]

Alternative Synthesis using 1,5-Cyclooctadiene (B75094)

An improved protocol utilizes 1,5-cyclooctadiene as a catalyst, which significantly reduces the reaction time.[8]

Experimental Protocol:

-

Under an inert atmosphere (e.g., nitrogen), a reaction vessel is charged with palladium(II) chloride, 1,5-cyclooctadiene, allyl chloride, and toluene (B28343).[9]

-

The molar ratio of 1,5-cyclooctadiene to palladium chloride should be greater than 0.5:1.[9]

-

The mixture is heated to 70-100 °C and stirred for 2-5 hours.[9]

-

The reaction is then cooled to room temperature, and the product is collected by filtration.[9]

-

The filter cake is dried to yield the this compound.[9] This method is particularly suitable for large-scale production due to its simplicity and reduced reaction time.[8]

Applications in Catalysis

This compound is a versatile precatalyst for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.

General Catalytic Cycle

The dimer typically undergoes activation to form a catalytically active Pd(0) species, which then participates in the catalytic cycle. A generalized catalytic cycle for a cross-coupling reaction is depicted below.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and this compound is an effective precatalyst for this reaction.

Experimental Protocol:

-

A flame-dried Schlenk tube is charged with this compound (5.5 mg, 30 µmol), a suitable ligand such as SIPr·HCl (12.8 mg, 30 µmol), and a base, for instance, a 1 M aqueous solution of sodium hydroxide (B78521) (0.9 mL, 0.9 mmol).[10]

-

Dry dioxane (0.75 mL) is added, and the mixture is stirred for 30 minutes at room temperature under an inert atmosphere.[10]

-

The aryl halide (e.g., diphenylmethyl phenyl sulfone, 92.4 mg, 0.3 mmol) and the boronic acid (e.g., phenylboronic acid, 73.2 mg, 0.6 mmol) are added, followed by additional dry dioxane (0.75 mL).[10]

-

The vessel is sealed and heated to 120 °C for 12 hours.[10]

-

After cooling, the reaction mixture is worked up by passing it through a pad of silica (B1680970) gel and eluting with a suitable solvent like ethyl acetate. The product is then isolated after solvent removal.[10]

Buchwald-Hartwig Amination

This reaction is a powerful method for the synthesis of C-N bonds, crucial in the preparation of many pharmaceuticals.

Experimental Protocol:

A general protocol involves the use of a (NHC)Pd(allyl)Cl catalyst, which can be generated in situ from this compound.

-

To a reaction vessel, add the aryl halide, the amine, a strong base such as lithium hexamethyldisilazide (LHMDS), and the palladium precatalyst system (this compound and an N-heterocyclic carbene (NHC) ligand).[11]

-

The reaction is typically carried out in an inert solvent like toluene or dioxane under an inert atmosphere.

-

The mixture is heated until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Standard aqueous work-up and purification by column chromatography yield the desired aryl amine.[11]

Heck Reaction

The Heck reaction forms a C-C bond between an unsaturated halide and an alkene. This compound is a commonly used catalyst.[2]

Experimental Workflow:

Caption: A typical experimental workflow for a Heck reaction.

Role in Drug Development

The catalytic prowess of this compound and its derivatives is instrumental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). It has been implicated in the synthesis of anti-inflammatory drugs like ibuprofen (B1674241) and cancer chemotherapeutic agents such as chlorambucil.[11] The cross-coupling reactions it catalyzes are essential for constructing the core scaffolds of many modern drugs.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation.[1][9]

-

Handling: Use in a well-ventilated area, and avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[5]

-

Storage: Store in a tightly sealed container in a dry, cool place (2-8 °C) under an inert atmosphere, as it is sensitive to air and moisture.[2][3]

-

Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[5]

-

First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, rinse the mouth with water. Seek medical attention in all cases of exposure.[5]

This guide provides a foundational understanding of this compound for professionals in research and drug development. For specific applications, further consultation of primary literature is recommended.

References

- 1. Allylpalladium chloride dimer - Wikipedia [en.wikipedia.org]

- 2. This compound | 12012-95-2 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. usbio.net [usbio.net]

- 5. Page loading... [guidechem.com]

- 6. This compound, Pd 56.0% min 0.25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 9. CN114605476B - Preparation method of allyl palladium chloride dimer - Google Patents [patents.google.com]

- 10. This compound | 12012-95-2 | TCI AMERICA [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

physical and chemical properties of allylpalladium(ii) chloride dimer

Introduction

Allylpalladium(II) chloride dimer, with the chemical formula [(η³-C₃H₅)PdCl]₂, is a cornerstone organometallic compound and a vital catalyst in the field of organic synthesis.[1] This air-stable, yellow crystalline solid is one of the most frequently utilized transition metal allyl complexes, prized for its role as a precatalyst in a myriad of chemical transformations, including cross-coupling reactions, nucleophilic additions, and C-H functionalization.[1][2][3] Its dimeric structure, featuring two palladium atoms bridged by chloride ligands, is a key feature that dictates its reactivity. This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis, and illustrates its fundamental chemical behavior.

Physical and Spectroscopic Properties

The dimer is a pale yellow to yellow-green crystalline powder.[1][2][4] It is insoluble in water but shows solubility in organic solvents such as chloroform (B151607), benzene, acetone, and methanol (B129727).[1] The compound's stability allows for short-term storage at room temperature, though long-term storage at 2-8°C is recommended to prevent degradation.[4][5]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₁₀Cl₂Pd₂ | [1][4] |

| Molar Mass | 365.85 g/mol | [1] |

| Appearance | Pale yellow, crystalline solid | [1] |

| Melting Point | 120-156 °C (decomposes) | [1][4][5] |

| Solubility in Water | Insoluble | [1] |

| Solubility (Other) | Chloroform, benzene, acetone, methanol | [1] |

| Storage Temperature | 2-8°C (long-term) | [5] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | References |

| ¹H NMR (in C₆D₆) | δ 1.38 (s, 3H), δ 2.32 (d, 2H), δ 3.41 (d, 2H) | [6] |

| Crystal Structure | Monoclinic | [1] |

| Space Group | P2₁/n | [1] |

Chemical Properties and Reactivity

This compound is a versatile precatalyst that participates in a wide array of organic reactions.[1] Its utility stems from the reactivity of the π-allyl ligand and the palladium center.

Dimer-Monomer Equilibrium

A crucial aspect of its chemistry is the cleavage of the chloride bridges by Lewis bases (L) to form a monomeric adduct, (η³-C₃H₅)PdCl(L). This monomer is often the catalytically active species. The dissociation energy for the dimer to break into two (η³-C₃H₅)PdCl monomers has been determined to be 28 kJ/mol.[1]

Caption: Dimer-monomer equilibrium of allylpalladium(II) chloride.

Key Reactions

The compound is a staple in palladium-catalyzed reactions:

-

Heck Reaction: Catalyzes the carbon-carbon bond formation between an alkene and an aryl or vinyl halide.[7]

-

Cross-Coupling Reactions: It is a precatalyst for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.[7]

-

Allylic Alkylation: The Tsuji-Trost reaction, a fundamental transformation involving the nucleophilic attack on the allyl group, often employs this dimer as a starting material.

-

C-H Functionalization: Used to prepare arylthiophene derivatives through cross-coupling with aryl halides.[3]

-

Synthesis of Catalysts: It serves as a precursor for creating other important catalysts, such as N-heterocyclic carbene (NHC)-palladium complexes and cationic palladium catalysts.[2][7]

The catalytic cycle typically involves the oxidative addition of a substrate to the palladium center, followed by migratory insertion and reductive elimination to yield the product and regenerate the catalyst.[7]

Experimental Protocols

Synthesis of this compound

A common and reliable method for synthesizing the dimer involves the reaction of palladium(II) chloride with allyl chloride in a methanol-water solution, facilitated by carbon monoxide.[1][2]

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Sodium chloride (NaCl)

-

Allyl chloride

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Carbon monoxide (CO) gas

-

Chloroform

-

Hexane

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of Sodium Tetrachloropalladate(II): In a round-bottomed flask equipped with a stir bar, dissolve palladium(II) chloride and sodium chloride in a mixture of methanol and water. Stir the mixture until a clear, reddish-brown solution of Na₂PdCl₄ is formed.[6]

-

Reaction: Add an excess of allyl chloride to the solution. Purge the solution by bubbling carbon monoxide gas through it.

-

Precipitation: Continue stirring for approximately one hour. The solution's color will change from reddish-brown to yellow, and a flocculent yellow solid will precipitate.[6]

-

Extraction: Pour the resulting suspension into a larger volume of water. Extract the product into chloroform.

-

Washing and Drying: Wash the combined organic extracts with water and then dry the chloroform layer over anhydrous magnesium sulfate.[6]

-

Purification: Remove the solvent under reduced pressure (in vacuo) to yield the crude yellow solid. Recrystallize the product from a chloroform/hexane layered system to obtain the pure, yellow, crystalline dimer.[6]

Caption: Workflow for the synthesis of this compound.

This compound is an indispensable tool for synthetic chemists. Its well-defined physical properties, predictable reactivity, and role as a gateway to catalytically active monomeric palladium species make it fundamental to the construction of complex organic molecules. The straightforward synthesis and air-stable nature further enhance its appeal for both academic research and industrial applications, including the development of pharmaceuticals and advanced materials.[4]

References

- 1. Allylpalladium chloride dimer - Wikipedia [en.wikipedia.org]

- 2. This compound | 12012-95-2 [chemicalbook.com]

- 3. ≥98.0% (C, elemental analysis), solid, Umicore | Sigma-Aldrich [sigmaaldrich.com]

- 4. usbio.net [usbio.net]

- 5. 12012-95-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Buy this compound | 12012-95-2 [smolecule.com]

allylpalladium(ii) chloride dimer molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Allylpalladium(II) chloride dimer is a key organometallic compound with significant applications in organic synthesis and catalysis. This document provides a concise technical summary of its fundamental chemical properties.

Core Chemical Data

The essential chemical and physical properties of this compound are summarized below. This data is critical for its use in experimental design and chemical synthesis.

| Property | Value | References |

| Chemical Formula | C₆H₁₀Cl₂Pd₂ | [1][2][3][4] |

| [(η³-C₃H₅)PdCl]₂ | [1] | |

| Molecular Weight | 365.85 g/mol | [1][3] |

| 365.89 g/mol | [2][4][5][6] | |

| Appearance | Pale yellow, crystalline solid | [1][3] |

| Yellow powder | [7] | |

| Melting Point | Decomposes at 155-156 °C | [1][3] |

| 120 °C (decomposes) | [2][4][7] | |

| Solubility | Insoluble in water. Soluble in chloroform, benzene, acetone, and methanol. | [1][3][8] |

| CAS Number | 12012-95-2 | [2][5][6] |

Structural Representation

The dimeric structure of allylpalladium(II) chloride is a key feature, with two palladium atoms bridged by two chloride ligands. Each palladium atom is also bonded to an allyl group.

Caption: Dimeric structure of allylpalladium(II) chloride.

References

- 1. Allylpalladium chloride dimer - Wikipedia [en.wikipedia.org]

- 2. usbio.net [usbio.net]

- 3. Allylpalladium_chloride_dimer [chemeurope.com]

- 4. 12012-95-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. labproinc.com [labproinc.com]

- 6. colonialmetals.com [colonialmetals.com]

- 7. This compound | 12012-95-2 [chemicalbook.com]

- 8. This compound | 12012-95-2 | TCI AMERICA [tcichemicals.com]

The Stability of Allylpalladium(II) Chloride Dimer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Allylpalladium(II) chloride dimer, with the chemical formula [(η³-C₃H₅)PdCl]₂, is a pivotal organometallic complex and a widely utilized catalyst precursor in organic synthesis. Its efficacy in a myriad of catalytic reactions, including cross-coupling, nucleophilic additions, and carbene chemistry, is well-documented. However, the stability of this yellow, crystalline solid is a critical parameter that dictates its storage, handling, and performance in catalytic systems. This technical guide provides a comprehensive overview of the stability of this compound, detailing its decomposition pathways, the factors influencing its stability, and experimental protocols for its synthesis and stability assessment.

Core Stability Parameters

This compound is generally regarded as an air-stable compound at room temperature for short periods, facilitating its handling in synthetic procedures. However, for long-term storage and to maintain its catalytic activity, specific conditions are recommended due to its sensitivity to air and moisture.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₁₀Cl₂Pd₂ |

| Molecular Weight | 365.85 g/mol |

| Appearance | Yellow to yellow-green crystalline solid |

| Melting Point | 120-156 °C (with decomposition) |

| Solubility | Soluble in chloroform, benzene, acetone, methanol, dichloromethane, and dichloroethane. Insoluble in water. |

Storage and Handling

To ensure the longevity and reactivity of this compound, the following storage and handling guidelines are recommended:

-

Storage Temperature: 2-8 °C is the recommended storage temperature.

-

Atmosphere: It should be handled and stored under an inert gas atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.

-

Container: Store in a tightly sealed container in a dry location.

Decomposition Pathways and Mechanisms

The stability of this compound is influenced by several factors, including temperature, solvent, and the presence of other chemical species. Understanding the primary decomposition and reaction pathways is crucial for its effective utilization.

Thermal Decomposition

The dimer undergoes thermal decomposition at elevated temperatures, typically in the range of 120-156 °C. In solution, decomposition has been observed at temperatures as low as 60 °C. The thermal decomposition of related palladium complexes has been studied using thermogravimetric analysis (TGA), which can provide quantitative data on the decomposition process.

Dimer-Monomer Equilibrium

In solution, the dimeric structure of allylpalladium(II) chloride exists in equilibrium with its monomeric form. The dissociation of the dimer is a fundamental process that influences its reactivity. The dissociation energy for this process has been determined to be 28 kJ/mol.

Dimer-Monomer Equilibrium

Reactions with Lewis Bases

This compound readily reacts with a variety of Lewis bases (e.g., phosphines, amines) to cleave the chloride bridges and form monomeric adducts of the type (η³-C₃H₅)PdCl(L). This reaction is often a prerequisite for the generation of the active catalytic species. The reaction with pyridine (B92270) has a corresponding enthalpy change (ΔH) of -30.1 kJ/mol for the formation of one mole of the product.

Reaction with Lewis Bases

Reduction to Palladium(0)

A critical transformation for the catalytic activity of this compound is its reduction to a Pd(0) species. This can be achieved by various reducing agents, such as alkali metal silanolates or phosphines. While essential for catalysis, this process represents a chemical transformation from the initial Pd(II) state.

Solubility Profile of Allylpalladium(II) Chloride Dimer in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylpalladium(II) chloride dimer, a pivotal catalyst in modern organic synthesis, exhibits a distinct solubility profile that is critical for its application in various cross-coupling reactions and other transformations. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. While precise quantitative solubility data remains elusive in publicly available literature, this document compiles qualitative solubility information and outlines a detailed experimental protocol for its determination. Furthermore, this guide illustrates the catalytic cycle of a representative reaction where the solubility of the precatalyst is paramount.

Introduction

This compound, with the chemical formula [(η³-C₃H₅)PdCl]₂, is a yellow, air-stable crystalline solid.[1] It serves as a versatile precatalyst in a multitude of palladium-catalyzed reactions, including the renowned Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.[2][3] The efficiency and outcome of these catalytic processes are often intrinsically linked to the solubility of the precatalyst in the chosen reaction medium. A homogeneous solution ensures optimal catalyst availability and activity, leading to improved reaction rates and yields. This guide aims to provide a detailed understanding of the solubility characteristics of this compound in various organic solvents, offering valuable insights for reaction design and optimization.

Solubility Data

| Solvent Class | Solvent | Qualitative Solubility | Reference |

| Chlorinated Solvents | Dichloromethane (CH₂Cl₂) | Very Soluble | [2] |

| Chloroform (CHCl₃) | Soluble | [1][2][4] | |

| Dichloroethane | Very Soluble | [2] | |

| Ethers | Tetrahydrofuran (THF) | Soluble | [4] |

| Aromatics | Benzene | Soluble | [1][2][4] |

| Toluene | Slightly Soluble | [2] | |

| Ketones | Acetone | Soluble | [1][2][4] |

| Alcohols | Methanol | Soluble | [1][2][4] |

| Aqueous | Water | Insoluble | [1][2] |

Note: The terms "Very Soluble," "Soluble," and "Slightly Soluble" are qualitative descriptions and can vary between different sources. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the quantitative solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent (analytical grade, dry)

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Analytical balance

-

UV-Vis spectrophotometer or other suitable analytical instrument (e.g., ICP-MS for palladium quantification)

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a volumetric flask.

-

Add the chosen organic solvent to the flask, ensuring the solid is not fully dissolved.

-

Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Sample Collection and Preparation:

-

Allow the mixture to settle, and then carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated analytical instrument. For instance, if using UV-Vis spectrophotometry, measure the absorbance at the wavelength of maximum absorption (λmax) for this compound in the specific solvent.

-

Use a pre-established calibration curve to determine the concentration of the diluted solution.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions: this compound is a chemical reagent and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information.

Visualization of a Key Application: The Suzuki-Miyaura Catalytic Cycle

The solubility of this compound is crucial for its function as a precatalyst. In solution, it can be activated to the catalytically active Pd(0) species, which then enters the catalytic cycle. The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction, a key application of this precatalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The following diagram illustrates a typical experimental workflow for determining the solubility of an organometallic compound like this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in catalysis. While quantitative data is scarce, this guide provides a consolidated overview of its qualitative solubility, indicating a preference for chlorinated and aromatic solvents. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values tailored to their specific reaction conditions. Understanding and controlling the solubility of this important precatalyst is a key step towards achieving reproducible and high-yielding synthetic transformations in both academic and industrial settings.

References

The Genesis of a Bond: An In-depth Technical Guide to the Historical Discovery and Development of Allylpalladium Catalysts

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery and subsequent evolution of allylpalladium catalysts, a cornerstone of modern synthetic organic chemistry. From the foundational stoichiometric observations to the development of highly sophisticated asymmetric catalytic systems, we will explore the key milestones, experimental underpinnings, and mechanistic intricacies that have established this chemistry as an indispensable tool in the construction of complex molecules.

The Dawn of an Era: Jiro Tsuji's Pioneering Discovery

The journey into allylpalladium chemistry began in 1965 when Jiro Tsuji reported the reaction of an allylpalladium chloride dimer with the sodium salt of diethyl malonate, which produced a mixture of mono- and dialkylated products.[1] This seminal work demonstrated the potential of palladium to mediate the formation of carbon-carbon bonds via an allyl intermediate, laying the groundwork for what would become a vast and versatile field of catalysis.

Key Experiment: Tsuji's Stoichiometric Allylic Alkylation

While the original 1965 communication is concise, the fundamental transformation established the core principle of nucleophilic attack on a pre-formed π-allylpalladium complex. The reaction demonstrated the feasibility of using "soft" carbon nucleophiles to form new C-C bonds at the allylic position.

The Catalytic Leap Forward: Barry Trost's Landmark Contribution

A pivotal advancement occurred in 1973 when Barry M. Trost introduced the use of phosphine (B1218219) ligands, transforming Tsuji's stoichiometric process into a truly catalytic cycle.[1] Trost's innovation dramatically expanded the reaction's scope and efficiency, paving the way for the development of the widely recognized Tsuji-Trost reaction. The addition of phosphine ligands, such as triphenylphosphine, facilitated the in situ generation of the active Pd(0) catalyst and modulated the reactivity of the intermediate π-allylpalladium complex.[1][2]

The Tsuji-Trost Catalytic Cycle

The generally accepted mechanism for the Tsuji-Trost reaction, initiated by a Pd(0) source, is depicted below. This catalytic cycle highlights the key steps of oxidative addition, nucleophilic attack, and reductive elimination/decomplexation.

Figure 1: The fundamental catalytic cycle of the Tsuji-Trost reaction.

Asymmetric Allylic Alkylation: The Advent of Chiral Ligands

The introduction of chiral phosphine ligands by Trost and others marked a paradigm shift, enabling the development of the Trost Asymmetric Allylic Alkylation (AAA).[1][3] These reactions utilize chiral ligands to control the stereochemical outcome of the nucleophilic attack, leading to the formation of enantioenriched products with high fidelity. The Trost ligands, a class of C2-symmetric diphosphine ligands derived from 1,2-diaminocyclohexane, have proven to be particularly effective in a wide range of AAA reactions.[3]

Experimental Protocol: A Typical Trost Asymmetric Allylic Alkylation

The following is a general procedure representative of a Trost AAA reaction for the alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate.

Materials:

-

[Pd₂(dba)₃]·CHCl₃ (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct)

-

(R,R)-Trost Ligand

-

1,3-Diphenyl-2-propenyl acetate

-

Dimethyl malonate

-

Base (e.g., N,N'-Bis(trimethylsilyl)acetamide - BSA)

-

Potassium acetate (KOAc)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve [Pd₂(dba)₃]·CHCl₃ (e.g., 0.0125 mmol, 1.25 mol%) and the (R,R)-Trost ligand (e.g., 0.0375 mmol, 3.75 mol%) in anhydrous CH₂Cl₂ (e.g., 2 mL).

-

Stir the solution at room temperature for 15-30 minutes until a homogeneous catalyst solution is formed.

-

In a separate flask, dissolve 1,3-diphenyl-2-propenyl acetate (e.g., 1.0 mmol) in anhydrous CH₂Cl₂ (e.g., 3 mL).

-

To the substrate solution, add dimethyl malonate (e.g., 1.2 mmol), BSA (e.g., 1.3 mmol), and a catalytic amount of KOAc (e.g., 0.05 mmol).

-

Add the prepared catalyst solution to the substrate/nucleophile mixture via cannula.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) and extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the enantioenriched product.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following tables summarize representative quantitative data for various allylpalladium-catalyzed reactions, highlighting the impact of different ligands, substrates, and nucleophiles on yield and enantioselectivity.

Table 1: Asymmetric Allylic Alkylation of Acyclic Substrates

| Entry | Allylic Substrate | Nucleophile | Ligand | Yield (%) | ee (%) |

| 1 | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | (S,S)-Trost Ligand | 95 | 98 |

| 2 | Cinnamyl acetate | Sodium diethyl malonate | (R,R)-ANDEN-phenyl Trost ligand | 92 | 95 |

| 3 | (E)-1,3-diphenylallyl acetate | Phenyl isocyanate | (R,R)-Trost Ligand | 85 | 94 |

| 4 | (E)-Hex-2-enyl acetate | Phenol | (S)-BINAP | 88 | 91 |

Table 2: Decarboxylative Asymmetric Allylic Alkylation

| Entry | Substrate | Ligand | Yield (%) | ee (%) |

| 1 | Allyl 2-methyl-1-oxo-cyclohexane-2-carboxylate | (S)-t-BuPHOX | 94 | 92 |

| 2 | Allyl 1-oxo-indan-2-carboxylate | (R,R)-ANDEN-phenyl Trost ligand | 90 | 96 |

| 3 | Cinnamyl 2-cyanopropanoate | (S,S)-Trost Ligand | 87 | 88 |

| 4 | Allyl 2-nitropropanoate | (R)-BINAP | 78 | 85 |

Mechanistic Nuances: Inner-Sphere vs. Outer-Sphere Attack

The stereochemical outcome of the Tsuji-Trost reaction is intricately linked to the nature of the nucleophile and its mode of attack on the π-allylpalladium intermediate. Two primary pathways are considered: outer-sphere and inner-sphere attack.

-

Outer-Sphere Attack: "Soft" nucleophiles (pKa of conjugate acid typically < 25), such as malonates, generally attack the allyl group from the face opposite to the palladium metal.[4] This results in an overall retention of stereochemistry from the starting allylic substrate, as both the oxidative addition and the nucleophilic attack proceed with inversion of configuration (a double inversion).

-

Inner-Sphere Attack: "Hard" nucleophiles (pKa of conjugate acid typically > 25), such as organozinc reagents, are proposed to first coordinate to the palladium center and then undergo reductive elimination. This pathway leads to an overall inversion of stereochemistry.

Figure 2: Comparison of outer-sphere and inner-sphere nucleophilic attack pathways.

Evolution of Catalyst Systems and Experimental Workflows

The development of allylpalladium catalysis has been marked by continuous innovation in catalyst design and experimental procedures.

Precatalysts: Stability and In Situ Generation

While early work often involved the in situ generation of the active Pd(0) catalyst from sources like Pd(PPh₃)₄ or Pd₂(dba)₃, the use of well-defined, air- and moisture-stable Pd(II) precatalysts has become increasingly common. Allylpalladium chloride dimer, [Pd(allyl)Cl]₂, is a widely used precatalyst that can be readily activated under the reaction conditions.

Figure 3: Comparison of in situ catalyst generation and the use of a precatalyst.

Synthesis of Key Precatalysts and Ligands

For researchers aiming to delve deeply into this field, the ability to synthesize key components of the catalytic system is crucial.

Experimental Protocol: Synthesis of Allylpalladium Chloride Dimer

This procedure is adapted from established methods for the synthesis of the dimeric precatalyst.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Sodium chloride (NaCl)

-

Allyl chloride

-

Methanol (MeOH)

-

Water (H₂O)

-

Carbon monoxide (CO) gas

Procedure:

-

In a round-bottom flask, dissolve PdCl₂ and NaCl in a mixture of MeOH and H₂O to form a solution of Na₂[PdCl₄].

-

To this solution, add an excess of allyl chloride.

-

Bubble CO gas through the stirred solution at room temperature. The CO facilitates the reduction of Pd(II) to Pd(I) and subsequent formation of the π-allyl complex.

-

A yellow precipitate of allylpalladium chloride dimer will form.

-

Collect the solid by filtration, wash with water and then a small amount of cold methanol, and dry under vacuum.

Experimental Protocol: Synthesis of (S)-t-BuPHOX

This protocol outlines the synthesis of a widely used PHOX ligand, (S)-t-BuPHOX, starting from (L)-tert-leucine.[5]

Step 1: Reduction of (L)-tert-leucine to (S)-tert-leucinol (L)-tert-leucine is reduced using a reducing agent such as sodium borohydride (B1222165) and iodine in THF.[5]

Step 2: Amide Coupling The resulting (S)-tert-leucinol is coupled with 2-bromobenzoyl chloride in the presence of a base (e.g., potassium carbonate) to form the corresponding amide.[5]

Step 3: Oxazoline Formation The amide is then cyclized to the oxazoline. This is often achieved by first converting the hydroxyl group to a leaving group (e.g., a mesylate) followed by base-mediated intramolecular cyclization.[5]

Step 4: Phosphinylation The final step involves a copper-catalyzed cross-coupling reaction between the bromo-oxazoline and diphenylphosphine (B32561) to install the phosphine moiety, yielding (S)-t-BuPHOX.[5]

Logical Workflow for Ligand Selection in Asymmetric Allylic Alkylation

Choosing the optimal chiral ligand is critical for achieving high enantioselectivity. The following diagram illustrates a general decision-making process for ligand selection.

Figure 4: A logical workflow for selecting and optimizing a chiral ligand.

Conclusion

The discovery and development of allylpalladium catalysts represent a triumph of fundamental research leading to powerful and practical synthetic methodologies. From Tsuji's initial stoichiometric observations to the highly enantioselective transformations enabled by Trost's catalytic systems and the continuous evolution of chiral ligands, this field has profoundly impacted the art and science of molecule-making. For researchers, scientists, and drug development professionals, a deep understanding of the history, mechanisms, and experimental intricacies of allylpalladium chemistry is essential for harnessing its full potential in the synthesis of novel and complex chemical entities. The ongoing exploration of new ligands, reaction conditions, and substrate scopes ensures that allylpalladium catalysis will remain a vibrant and impactful area of research for years to come.

References

- 1. PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S)-) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 4. Reaction Mechanism, Origins of Enantioselectivity, and Reactivity Trends in Asymmetric Allylic Alkylation: A Comprehensive Quantum Mechanics Investigation of a C(sp3)–C(sp3) Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Spectroscopic Characterization of Allylpalladium(II) Chloride Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylpalladium(II) chloride dimer, [Pd(C₃H₅)Cl]₂, is a pivotal organometallic complex and catalyst precursor in a multitude of organic syntheses, including cross-coupling reactions and allylic alkylations. A thorough understanding of its structural and electronic properties is paramount for optimizing reaction conditions and developing novel catalytic systems. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, as well as Mass Spectrometry (MS). Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are presented to facilitate comprehensive analysis and application of this versatile reagent.

Introduction

This compound is a yellow, air-stable solid that serves as a common and versatile precursor for a wide range of palladium(II) and palladium(0) catalysts.[1] Its dimeric structure features two allyl ligands (η³-C₃H₅) bridging two palladium centers, with each palladium also coordinated to a bridging chloride ligand. This structure is fluxional in solution, leading to dynamic behavior observable by spectroscopic methods. This guide details the key spectroscopic techniques used to elucidate the structure, bonding, and purity of this important organometallic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamic behavior of this compound in solution. Both ¹H and ¹³C NMR provide valuable insights into the environment of the allyl ligand's protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the η³-allyl ligand. Due to the C₂h symmetry of the dimer in solution, the two allyl ligands are equivalent. The spectrum typically shows three distinct signals for the five allyl protons, corresponding to the anti-protons, the syn-protons, and the central methine proton.

Table 1: ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in C₆D₆ |

| H-anti (2H) | ~3.0 - 3.2 | 2.32 (d)[2] |

| H-syn (2H) | ~4.0 - 4.2 | 3.41 (d)[2] |

| H-central (1H) | ~5.3 - 5.5 | Not explicitly reported |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the allyl ligand. Two signals are typically observed, corresponding to the two equivalent terminal methylene (B1212753) carbons and the central methine carbon.

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Type | Chemical Shift (ppm) in CDCl₃ |

| CH₂ (terminal) | ~65 |

| CH (central) | ~112 |

Note: These are typical values and can be influenced by experimental conditions.

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring ¹H and ¹³C NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the solid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the solid is fully dissolved. Gentle agitation or sonication may be used if necessary.

-

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire a single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Logical Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy provides valuable information about the bonding within the this compound, particularly the Pd-allyl and Pd-Cl bonds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the C-H and C=C stretching and bending modes of the allyl ligand, as well as the Pd-C and Pd-Cl stretching vibrations in the far-IR region.

Table 3: Key IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretch (allyl) | ~3000 - 3100 |

| C=C stretch (allyl) | ~1450 - 1550 |

| Pd-C stretch | ~400 - 500 |

| Pd-Cl stretch (bridging) | ~250 - 350 |

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing symmetric vibrations. The symmetric Pd-Cl stretching modes are often more intense in the Raman spectrum.

Table 4: Key Raman Shifts (cm⁻¹) for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretch (allyl) | ~3000 - 3100 |

| C=C stretch (allyl) | ~1450 - 1550 |

| Pd-C stretch | ~400 - 500 |

| Pd-Cl stretch (bridging) | ~250 - 350 |

Experimental Protocol: Vibrational Spectroscopy

-

Sample Preparation:

-

IR (Solid-State): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid directly on the ATR crystal.

-

Raman (Solid-State): Place a small amount of the crystalline solid in a glass capillary tube or on a microscope slide.

-

-

Instrument Setup:

-

FT-IR: Use a Fourier Transform Infrared spectrometer. Collect a background spectrum of the empty sample compartment (or the KBr pellet matrix). Then, acquire the sample spectrum.

-

Raman: Use a Raman spectrometer with an appropriate laser excitation source (e.g., 532 nm or 785 nm). Adjust the laser power and acquisition time to obtain a good quality spectrum while avoiding sample degradation.

-

-

Data Processing:

-

For FT-IR, ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.

-

For Raman, perform baseline correction and cosmic ray removal if necessary.

-

Identify and label the characteristic vibrational bands.

-

Workflow for Vibrational Spectroscopy

Caption: Workflow for Vibrational Spectroscopy Analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the isotopic distribution and fragmentation of the complex.

Expected Mass Spectrum

Due to the presence of multiple isotopes for both palladium and chlorine, the mass spectrum of the intact dimer will show a characteristic isotopic pattern. The most abundant isotopes are ¹⁰⁶Pd, ³⁵Cl, and ³⁷Cl.

Table 5: Calculated m/z Values for Major Isotopologues of [Pd₂(C₃H₅)₂Cl₂]⁺

| Isotopologue Composition | Calculated m/z |

| ²x¹⁰⁶Pd, ²x³⁵Cl | ~364 |

| ¹x¹⁰⁶Pd, ¹x¹⁰⁸Pd, ²x³⁵Cl | ~366 |

| ²x¹⁰⁶Pd, ¹x³⁵Cl, ¹x³⁷Cl | ~366 |

Note: The observed spectrum will be a complex pattern due to the various combinations of palladium and chlorine isotopes.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the complex in a suitable solvent (e.g., acetonitrile, methanol, or dichloromethane). The concentration should be low (typically in the µM range).

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with a soft ionization source such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Optimize the ionization source parameters (e.g., spray voltage, capillary temperature for ESI) to minimize fragmentation.

-

Acquire the mass spectrum over an appropriate m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak cluster corresponding to the dimer.

-

Compare the observed isotopic pattern with the theoretically calculated pattern to confirm the elemental composition.

-

Analyze any observed fragment ions to gain structural information.

-

Logical Diagram of Mass Spectrometry Analysis

Caption: Logical flow of Mass Spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, Raman, and Mass Spectrometry provides a comprehensive understanding of its structure, bonding, and purity. The data and protocols presented in this guide serve as a valuable resource for researchers in synthetic chemistry and drug development, enabling accurate identification and utilization of this important organometallic precursor. The combination of these techniques allows for a detailed and confident elucidation of the molecular properties, which is crucial for its effective application in catalysis and other areas of chemical science.

References

In-Depth Technical Guide to the Crystal Structure Analysis of Allylpalladium(II) Chloride Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of allylpalladium(II) chloride dimer, a pivotal catalyst in organic synthesis. The document details the precise geometric parameters of the molecule, outlines the experimental procedures for its synthesis and crystallographic analysis, and presents a logical workflow for the structure determination process. This information is crucial for understanding the catalyst's reactivity and for the rational design of new palladium-based therapeutic agents and catalysts.

Crystallographic Data Summary

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n with two dimer molecules per unit cell. The dimeric structure features two palladium atoms bridged by two chlorine atoms. Each palladium atom is also coordinated to an allyl group in an η³ fashion.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₆H₁₀Cl₂Pd₂ |

| Formula Weight | 365.89 g/mol |

| Temperature | -140 °C |

| Wavelength | Not specified |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.462 Å |

| b | 7.427 Å |

| c | 8.605 Å |

| α | 90° |

| β | 93.5° |

| γ | 90° |

| Volume | 475.9 ų |

| Z | 2 |

| Density (calculated) | 2.55 g/cm³ |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Bond | Angle (°) |

| Pd-Cl | 2.412 | Cl-Pd-Cl' | 86.9 |

| Pd-C(1) | 2.12 | C(1)-C(2)-C(3) | 119.8 |

| Pd-C(2) | 2.12 | ||

| Pd-C(3) | 2.12 | ||

| C(1)-C(2) | 1.36 | ||

| C(2)-C(3) | 1.36 |

Note: The Pd-C distances are reported to be equal within experimental error. The C-C bond lengths are also equal, indicating delocalization of the double bond in the allyl group.[1]

Experimental Protocols

Synthesis and Crystallization of this compound

A common and effective method for the synthesis of this compound is the reaction of palladium(II) chloride with allyl chloride.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Sodium chloride (NaCl)

-

Allyl chloride

-

Methanol (B129727) (MeOH)

-

Water (H₂O)

-

Carbon monoxide (CO) gas

-

Chloroform or Dichloromethane

-

Hexane

Procedure:

-

In a round-bottom flask, a solution of sodium tetrachloropalladate(II) (Na₂PdCl₄) is prepared by dissolving palladium(II) chloride and sodium chloride in a mixture of methanol and water.

-

Carbon monoxide gas is then bubbled through the solution.

-

Allyl chloride is added to the reaction mixture.

-

The mixture is stirred, leading to the precipitation of the yellow this compound.

-

The crude product is collected by filtration and washed.

-

For single crystals suitable for X-ray diffraction, the crude product is recrystallized. A common method is slow evaporation of a saturated solution of the dimer in a suitable solvent system, such as chloroform/hexane or dichloromethane/hexane. The solution is filtered to remove any insoluble impurities, and the filtrate is allowed to stand undisturbed in a loosely capped vial to allow for slow evaporation of the more volatile solvent (hexane), which gradually induces crystallization.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. Due to the potential air sensitivity of organometallic compounds, handling of the crystal should be performed under an inert atmosphere where possible.

Protocol:

-

Crystal Mounting: A suitable single crystal of this compound is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant oil to prevent degradation from air and moisture and to facilitate cooling.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., -140 °C or 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations and improve the quality of the diffraction data. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors such as absorption.

-

Structure Solution: The processed data is used to solve the crystal structure. For organometallic compounds, direct methods or Patterson methods are typically employed to determine the initial positions of the heavy atoms (in this case, palladium). Software such as SHELXS is commonly used for this purpose.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method. This process involves adjusting the atomic coordinates, and anisotropic displacement parameters until the calculated diffraction pattern matches the observed pattern as closely as possible. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. Software such as SHELXL is widely used for structure refinement. The final refined structure is then analyzed to obtain the precise bond lengths, bond angles, and other geometric parameters.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from the synthesis of the compound to the final analysis of its crystal structure.

References

Methodological & Application

Application Notes and Protocols for the Heck Reaction Utilizing Allylpalladium(II) Chloride Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes. A variety of palladium sources can be employed, with allylpalladium(II) chloride dimer, [Pd(allyl)Cl]₂, emerging as a versatile and efficient precatalyst. This yellow, air-stable solid serves as a reliable precursor to the active Pd(0) species required for the catalytic cycle. Its utility extends to various Heck reaction modifications, including conventional thermal conditions and accelerated microwave-assisted protocols. These application notes provide detailed protocols and supporting data for researchers in academic and industrial settings, particularly those involved in pharmaceutical and materials science discovery.

Data Presentation

The following tables summarize the performance of this compound and related palladium catalysts in the Heck reaction across a range of substrates.

Table 1: Heck Coupling of Aryl Halides with Styrene (B11656)

| Entry | Aryl Halide | Olefin | Catalyst System | Base | Solvent | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Styrene | [Pd(allyl)Cl]₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 12 | High Yield |

| 2 | 4-Bromotoluene | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 12 | 95 |

| 3 | Bromobenzene | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 12 | 92 |

| 4 | 4-Bromobenzaldehyde | Styrene | PdCl₂(EdteH₄) | K₃PO₄ | H₂O | - | High Yield |

| 5 | 4-Bromoacetophenone | Styrene | Na₂PdCl₄-Na₂EDTA | K₃PO₄ | H₂O | - | High Yield |

| 6 | 4-Chlorotoluene | Styrene | PdCl{C₆H₃-2,6-(OPiPr₂)₂} | K₂CO₃ | DMF/H₂O | 12 | 55 |

| 7 | 1-Bromonaphthalene | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 12 | 96 |

Yields are based on isolated product. Data is compiled from representative literature and may involve different specific catalyst systems as noted for comparison.

Table 2: Heck Coupling of Aryl Halides with Acrylates

| Entry | Aryl Halide | Olefin | Catalyst System | Base | Solvent | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(η³‐2‐Me‐allyl)Cl₂] | NaOAc | Dioxane | 24 | 95 |

| 2 | 4-Iodoanisole | n-Butyl acrylate | [SIPr·H][Pd(η³‐2‐Me‐allyl)Cl₂] | NaOAc | Dioxane | 24 | 98 |

| 3 | 4-Bromobenzonitrile | n-Butyl acrylate | [SIPr·H][Pd(η³‐2‐Me‐allyl)Cl₂] | NaOAc | Dioxane | 24 | 96 |

| 4 | 4-Bromonitrobenzene | n-Butyl acrylate | [SIPr·H][Pd(η³‐2‐Me‐allyl)Cl₂] | NaOAc | Dioxane | 24 | 92 |

| 5 | Methyl 4-bromobenzoate | n-Butyl acrylate | [SIPr·H][Pd(η³‐2‐Me‐allyl)Cl₂] | NaOAc | Dioxane | 24 | 94 |

| 6 | 4-Bromoanisole | Methyl acrylate | [SIPr·H][Pd(η³‐2‐Me‐allyl)Cl₂] | NaOAc | Dioxane | 24 | 93 |

| 7 | 4-Bromoanisole | t-Butyl acrylate | [SIPr·H][Pd(η³‐2‐Me‐allyl)Cl₂] | NaOAc | Dioxane | 24 | 91 |

Yields are for the trans-isomer. Data is from a study using a modified allylpalladium precatalyst, demonstrating the general reactivity.

Experimental Protocols

General Protocol for Heck Reaction with an Aryl Bromide and Styrene

This protocol provides a general procedure for the Heck coupling of an aryl bromide with styrene using this compound as the precatalyst and triphenylphosphine (B44618) as the ligand.

Materials:

-

This compound ([Pd(allyl)Cl]₂)

-

Triphenylphosphine (PPh₃)

-

Aryl bromide

-

Styrene

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a Schlenk tube containing a magnetic stir bar, add this compound (e.g., 0.01 mmol, 0.01 eq), triphenylphosphine (e.g., 0.04 mmol, 0.04 eq), the aryl bromide (1.0 mmol, 1.0 eq), and potassium carbonate (1.5 mmol, 1.5 eq).

-

Evacuate the tube and backfill with an inert atmosphere (e.g., nitrogen or argon). Repeat this cycle three times.

-

Add a mixture of DMF and water (e.g., 4:1 v/v, 5 mL) to the reaction vessel via syringe.

-

Add styrene (1.2 mmol, 1.2 eq) to the reaction mixture via syringe.

-

Place the reaction vessel in a preheated oil bath at 100-120 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired stilbene (B7821643) derivative.

Protocol for Microwave-Assisted Heck Reaction

Microwave irradiation can significantly accelerate the Heck reaction. This protocol outlines a general procedure for a microwave-assisted coupling.

Materials:

-

This compound ([Pd(allyl)Cl]₂)

-

Appropriate phosphine (B1218219) ligand (e.g., PPh₃ or a more specialized ligand)

-

Aryl halide

-

Alkene

-